
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is an organic compound characterized by a cyclopentenone ring attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal can be achieved through several methods. One common approach involves the Michael addition reaction, where an enolate ion is added to an α,β-unsaturated carbonyl compound . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the β-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid.
Reduction: 3-(3-Hydroxycyclopent-1-en-1-yl)propanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo conjugate addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various products . The compound’s molecular targets and pathways depend on its specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is unique due to its specific structure, which combines a cyclopentenone ring with a propenal group
Properties
CAS No. |
105456-74-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(3-oxocyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C8H8O2/c9-5-1-2-7-3-4-8(10)6-7/h1-2,5-6H,3-4H2 |
InChI Key |
IPZQVCLKFYBELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


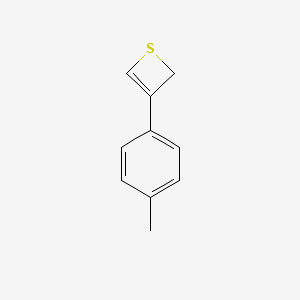
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
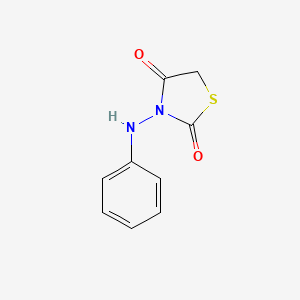

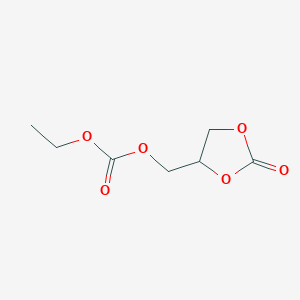
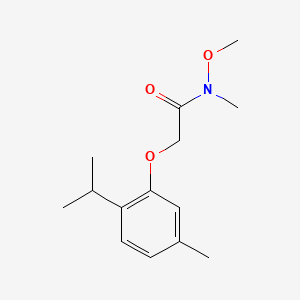
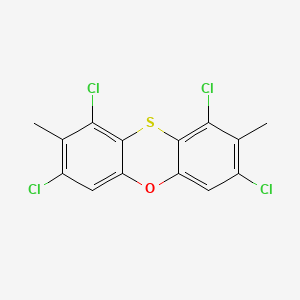
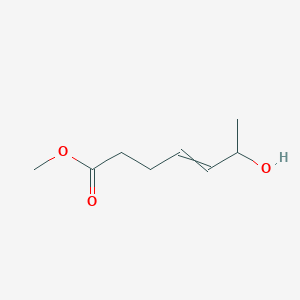
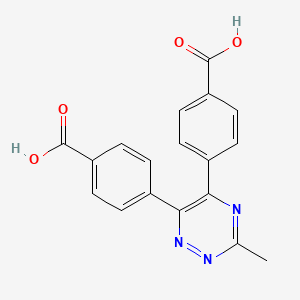
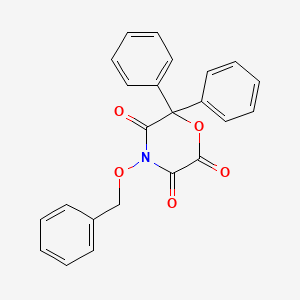

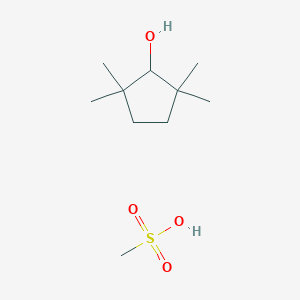

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
